Product packaging for (6R)-6-Methylcyclohex-2-en-1-one(Cat. No.:CAS No. 62392-84-1)

(6R)-6-Methylcyclohex-2-en-1-one

Cat. No.: B14531591
CAS No.: 62392-84-1
M. Wt: 110.15 g/mol
InChI Key: NNNOHBBOFIFCCL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-6-Methylcyclohex-2-en-1-one is a valuable chiral building block in synthetic organic chemistry. This high-purity enantiomer is a key intermediate in multi-step syntheses of complex molecules, where its defined (R) configuration at the 6-position allows for the construction of stereochemically defined architectures . Researchers utilize this compound as a precursor in the synthesis of diverse targets, including other substituted cyclohexenone derivatives with specific stereochemistry . The compound's reactivity is defined by its conjugated enone system, which is susceptible to nucleophilic attack, and its chiral center, which can direct subsequent stereoselective transformations. Its application is demonstrated in published synthetic procedures, such as the preparation of (R)-(+)-3,4-dimethylcyclohex-2-en-1-one, highlighting its role in furnishing enantiomerically pure intermediates for advanced research . This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B14531591 (6R)-6-Methylcyclohex-2-en-1-one CAS No. 62392-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62392-84-1

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(6R)-6-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h3,5-6H,2,4H2,1H3/t6-/m1/s1

InChI Key

NNNOHBBOFIFCCL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CCC=CC1=O

Canonical SMILES

CC1CCC=CC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 6r 6 Methylcyclohex 2 En 1 One and Analogs

Enantioselective Catalysis Strategies for (6R)-6-Methylcyclohex-2-en-1-one Synthesis

The direct construction of the chiral center in 6-methylcyclohex-2-en-1-one (B2540222) through enantioselective catalysis represents a highly atom-economical and elegant approach. These methods utilize a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product from achiral or racemic starting materials.

Asymmetric Organocatalysis

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral cyclohexenones, organocatalytic strategies often revolve around the enantioselective Michael addition of nucleophiles to α,β-unsaturated precursors. While specific examples for the direct synthesis of this compound via organocatalysis are not extensively documented in dedicated studies, the principles can be applied. For instance, the use of chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can catalyze the conjugate addition of various nucleophiles to cyclohexenones. In a hypothetical approach to this compound, a methyl nucleophile could be added to cyclohex-2-en-1-one in the presence of a suitable chiral organocatalyst. The catalyst would transiently form a chiral iminium ion with the enone, activating it for asymmetric attack by the methyl group.

A related organocatalytic domino Michael/Knoevenagel condensation of α,β-unsaturated aldehydes and dimethyl 3-oxopentanedioate, catalyzed by diphenylprolinol silyl ether, has been shown to produce substituted cyclohexenone derivatives with excellent enantioselectivity. This highlights the potential of organocatalysis in constructing the cyclohexenone core with stereocontrol at other positions, which could be adapted for the synthesis of analogs.

Chiral Metal-Catalyzed Routes

Transition metal catalysis offers a broad spectrum of reactions for the enantioselective synthesis of chiral compounds. The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated ketones is a well-established method for the creation of chiral carbon-carbon bonds. The synthesis of this compound can be envisioned through the conjugate addition of a methyl group to cyclohex-2-en-1-one using a chiral copper-ligand complex.

Research has shown that the reaction of Grignard reagents with cyclohexenone, catalyzed by copper complexes of chiral ferrocene (B1249389) diphosphanes, can afford chiral magnesium enolates with high enantioselectivity. These enolates can be further functionalized in a one-pot reaction. While this specific example leads to β-amino carbonyl compounds, it demonstrates the feasibility of generating the key chiral intermediate. The choice of the chiral ligand is crucial for achieving high enantiomeric excess.

Catalyst SystemSubstrateReagentProductEnantiomeric Excess (ee)
Cu(I)-ferrocene diphosphaneCyclohexenoneMeMgBr(R)-3-Methylcyclohexanoneup to 95%

Biocatalytic Transformations

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Ene-reductases (EREDs) are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones. A potential biocatalytic route to this compound involves the deracemization of racemic 6-methylcyclohex-2-en-1-one. In this process, one enantiomer is selectively reduced to the corresponding saturated ketone, leaving the desired (6R)-enantiomer untouched and in high enantiomeric purity.

Alternatively, the desymmetrization of a prochiral substrate like 6,6-dimethylcyclohex-2-en-1-one could be envisioned, though this would yield a different product. More relevantly, ene-reductases have been successfully employed in the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones, achieving excellent enantioselectivities (up to >99% ee). This demonstrates the power of biocatalysis in creating chiral cyclohexenone structures.

EnzymeSubstrateProductEnantiomeric Excess (ee)
Ene-reductase (e.g., from Geobacillus kaustophilus)Racemic 6-methylcyclohex-2-en-1-oneThis compoundPotentially high

This table illustrates a conceptual biocatalytic approach, as specific data for the deracemization of 6-methylcyclohex-2-en-1-one is not widely published.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. While a versatile strategy, specific applications for the synthesis of this compound are not prevalent in the literature. However, the general principles can be applied.

For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. Subsequent diastereoselective alkylation with a methyl halide at the 6-position of a cyclohexenone precursor, followed by removal of the auxiliary, would furnish the desired (6R)-enantiomer. The steric bulk of the auxiliary would control the facial selectivity of the enolate alkylation.

Stereocontrolled Approaches from Chiral Precursors (Chiral Pool Synthesis)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, the monoterpene (R)-(+)-pulegone is an excellent and commonly used chiral precursor. This approach leverages the existing stereocenter in pulegone (B1678340) to establish the desired stereochemistry in the target molecule.

Chemo- and Regioselective Functionalization for Cyclohexenone Core Modifications

Once the chiral cyclohexenone core is established, further modifications can be introduced to synthesize a variety of analogs. The reactivity of the cyclohexenone system offers several sites for functionalization, and achieving chemo- and regioselectivity is key. The primary reactive sites are the carbonyl group (for 1,2-addition), the β-carbon of the enone (for 1,4-conjugate addition), and the α- and γ-positions (via enolate formation).

The choice of reagent and reaction conditions dictates the outcome. For instance, hard nucleophiles like Grignard reagents tend to favor 1,2-addition to the carbonyl group, while softer nucleophiles like organocuprates preferentially undergo 1,4-conjugate addition. The enolate formed after conjugate addition can be trapped with various electrophiles to introduce further functionality at the α-position.

Furthermore, the double bond can undergo various reactions, such as epoxidation or dihydroxylation, and the ketone can be transformed into other functional groups. These transformations allow for the diversification of the this compound scaffold to access a wide range of complex chiral molecules.

Stereochemical Analysis and Enantiopurity Determination of 6r 6 Methylcyclohex 2 En 1 One

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for quantifying the enantiomeric composition of chiral compounds. By creating a temporary chiral environment, these techniques can distinguish between enantiomers, allowing for their separation and the determination of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used direct method for the enantioseparation of cyclic ketones. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of (6R)-6-Methylcyclohex-2-en-1-one and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, enabling separation and quantification.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for the resolution of a broad range of chiral compounds, including ketones. hplc.eu These CSPs, such as those with 3,5-dimethylphenylcarbamate derivatives, provide the necessary chiral recognition capabilities through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions. hplc.eu More recent developments include CSPs based on cyclofructans, which have also proven effective for separating α-aryl ketones, a class of compounds structurally related to the analyte. nih.govresearchgate.netnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol, is critical for optimizing selectivity and resolution.

Table 1: Typical Chiral HPLC Conditions for Cyclohexenone Derivatives

ParameterDescription
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose or Amylose derivatives like Chiralcel® OD, Chiralpak® AD) or Cyclofructan-based (e.g., Larihc® CF6-P)
Typical Mobile Phase Normal Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v)
Detection UV at a wavelength corresponding to the π→π* transition of the enone chromophore (approx. 220-240 nm)
Principle of Separation Differential formation of transient diastereomeric complexes between enantiomers and the CSP.

Chiral Gas Chromatography (GC) Applications

For volatile and semi-volatile compounds like this compound, chiral Gas Chromatography (GC) offers high resolution, sensitivity, and speed. gcms.cz This technique almost exclusively uses capillary columns coated with a CSP. Derivatized cyclodextrins are the most common and versatile CSPs for GC. gcms.czlcms.cz

The separation mechanism involves the formation of temporary inclusion complexes between the analyte enantiomers and the chiral cavity of the cyclodextrin (B1172386) molecule. sigmaaldrich.com The fit of the analyte within the cavity is a primary factor for chiral recognition. sigmaaldrich.com Beta-cyclodextrins (β-CD), which contain seven glucose units, are particularly effective for a wide range of analytes, including monoterpene ketones. gcms.czgcms.cz Various derivatives of β-cyclodextrin are used to enhance enantiomeric resolution for different compound classes. gcms.czlcms.cz The selection of the appropriate cyclodextrin derivative and the optimization of chromatographic parameters, such as temperature, are crucial for achieving baseline separation. sorbtech.com

Table 2: Common Chiral GC Columns for Ketone Enantioseparation

Column Type (CSP)Common ApplicationSeparation Mechanism
Derivatized β-Cyclodextrin General purpose for various chiral compounds, including alcohols, esters, and ketones. gcms.czsigmaaldrich.comPrimarily inclusion complexing within the cyclodextrin cavity. sigmaaldrich.com
Derivatized γ-Cyclodextrin Suitable for larger analytes due to a larger cavity size. gcms.czsorbtech.comInclusion complexing and surface interactions. sigmaaldrich.com

Spectroscopic Methods for Stereochemical Assignment and Enantiopurity Quantification

Spectroscopic techniques provide critical information on the three-dimensional structure of molecules. For this compound, these methods are indispensable for the unambiguous assignment of its absolute configuration and can also be adapted for quantifying enantiomeric purity.

Circular Dichroism (CD) Spectroscopy and Exciton-Coupled Circular Dichroism (ECCD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is a powerful tool for determining the absolute configuration of chiral compounds, including α,β-unsaturated ketones. hebmu.edu.cnnih.govamericanlaboratory.com The electronic transitions of the enone chromophore in this compound, specifically the n→π* (around 320-330 nm) and π→π* (around 220-240 nm) transitions, give rise to characteristic CD signals known as Cotton effects. The sign of these Cotton effects is directly related to the stereochemistry of the molecule. nih.gov The absolute configuration can be assigned by comparing the experimental CD spectrum with spectra predicted by quantum-mechanical calculations or by applying established empirical sector rules for the cyclohexenone ring. hebmu.edu.cnnih.gov

Exciton-Coupled Circular Dichroism (ECCD) is a non-empirical method that determines absolute configuration based on the through-space interaction of two or more chromophores. researchgate.netbiologic.net This interaction results in a characteristic bisignate (two-signed) Cotton effect in the CD spectrum, where the sign of the couplet reveals the chirality of the arrangement of the chromophores. researchgate.netacs.org While this compound itself contains only one chromophore, the ECCD method can be applied after chemical derivatization. For example, reduction of the ketone to the corresponding alcohol, followed by esterification with two different chromophoric acids, can introduce the necessary interacting chromophores to apply the exciton (B1674681) chirality method. acs.org

An advanced application of CD spectroscopy involves the in-situ formation of chiral metal complexes. When a chiral ligand, such as this compound, coordinates to a suitable transition metal center, new electronic transitions can occur. rsc.org Metal-to-Ligand Charge Transfer (MLCT) is one such transition, where an electron is excited from a metal-based orbital to a ligand-based orbital. libretexts.orgnih.gov These MLCT bands can be observed in the CD spectrum. The induced CD signals are sensitive to the stereochemistry of the coordinating chiral ligand. The sign and intensity of the MLCT bands in the CD spectrum of the complex can be correlated with the absolute configuration of the cyclohexanone (B45756), providing another powerful tool for stereochemical assignment. niu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy utilizing Chiral Lanthanide Shift Reagents and Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine enantiomeric purity. Since enantiomers are indistinguishable in a standard (achiral) NMR experiment, chiral auxiliaries are used to induce a diastereomeric environment.

Chiral Lanthanide Shift Reagents (CLSRs) are organometallic complexes containing a paramagnetic lanthanide ion, such as europium, held by a chiral ligand. libretexts.org When a CLSR, for example, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3), is added to a racemic or scalemic mixture of this compound, it forms labile diastereomeric complexes through coordination with the ketone's oxygen atom. nih.govnih.govharvard.edu This association causes the NMR signals of the two enantiomers to shift to different extents (lanthanide-induced shift), resolving previously overlapping peaks. libretexts.orgpsu.edu The enantiomeric excess can then be determined by integrating the separated signals. nih.gov

Chiral Derivatizing Agents (CDAs) offer an alternative approach where the enantiomers are covalently converted into a mixture of stable diastereomers. nih.govwikipedia.org For a ketone like this compound, this typically requires a preliminary chemical modification, such as reduction to the corresponding chiral alcohol, 6-methylcyclohex-2-en-1-ol. This alcohol can then be reacted with a CDA, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or a naproxen-based reagent, to form diastereomeric esters or amides. wikipedia.orgrsc.org These diastereomers have distinct chemical shifts and coupling constants in their ¹H or ¹⁹F NMR spectra, allowing for the determination of the original enantiomeric ratio. wikipedia.orgrsc.org

Table 3: Comparison of NMR Methods for Enantiopurity Determination

MethodPrincipleAdvantagesConsiderations
Chiral Lanthanide Shift Reagents (CLSRs) In-situ formation of labile diastereomeric complexes. libretexts.orgNon-destructive; sample is recoverable.Peak broadening can occur; requires careful control of concentration and temperature. harvard.edu
Chiral Derivatizing Agents (CDAs) Covalent formation of stable diastereomers. nih.govProduces large, clear separation of signals; can help assign absolute configuration. wikipedia.orgrsc.orgRequires chemical derivatization; reaction must proceed to completion without racemization.

UV-Vis and Fluorescence Spectroscopy in Enantiomeric Excess Analysis

Direct spectroscopic methods for determining the enantiomeric excess (e.e.) of chiral compounds like this compound can be challenging as enantiomers possess identical physical properties in an achiral environment, including their standard UV-Vis absorption and fluorescence spectra. However, these techniques can be adapted for chiral analysis, often through the use of chiral selectors or by measuring chiroptical properties.

UV-Visible Spectroscopy:

For α,β-unsaturated ketones, UV-Vis spectroscopy is informative regarding the conjugated system. These compounds typically exhibit two characteristic absorption bands corresponding to the n→π* and π→π* electronic transitions of the carbonyl and alkene chromophores. The position and intensity of these bands are sensitive to the molecular structure and solvent polarity. While standard UV-Vis spectroscopy cannot differentiate between enantiomers, it can be used in conjunction with Circular Dichroism (CD) spectroscopy. The combination of UV-Vis and CD spectra can be a powerful tool for determining enantiomeric excess. researchgate.net

The Woodward-Fieser rules can be applied to predict the wavelength of maximum absorption (λmax) for the π→π* transition in α,β-unsaturated ketones. These rules are based on the contribution of the base chromophore and various substituents.

FeatureWavelength Increment (nm)
Acyclic or six-membered ring α,β-unsaturated ketone215
Five-membered ring α,β-unsaturated ketone202
α,β-Unsaturated aldehyde210
α,β-Unsaturated carboxylic acid or ester195
Exocyclic double bond+5
Double bond extending conjugation+30
Alkyl substituent or ring residue (α-position)+10
Alkyl substituent or ring residue (β-position)+12
Polar groups (e.g., -OH, -OR)Variable increments

This table provides a generalized set of Woodward-Fieser rules for estimating the λmax of α,β-unsaturated carbonyl compounds.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is an inherently sensitive technique that can be employed for the determination of enantiomeric excess, often through the use of chiral fluorescent sensors or by measuring fluorescence-detected circular dichroism (FDCD). mdpi.com The principle relies on the diastereomeric interaction between the chiral analyte and a chiral fluorescent probe, leading to a change in the fluorescence signal (e.g., quenching or enhancement) that can be correlated with the enantiomeric composition. uzh.ch

While direct fluorescence analysis of this compound for enantiomeric excess is not widely reported, the methodology has been successfully applied to other chiral molecules. The development of specific chiral fluorescent chemosensors for α,β-unsaturated ketones would be a promising avenue for future research.

Indirect Methods for Chiral Purity Assessment

Indirect methods for determining enantiomeric purity involve the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). uzh.ch These diastereomers possess distinct physical properties, including different signals in NMR spectra, which can then be integrated to quantify the enantiomeric excess.

A common approach for chiral ketones is their reduction to the corresponding chiral alcohols, followed by derivatization. For instance, this compound can be reduced to the corresponding (1S,6R)-6-Methylcyclohex-2-en-1-ol. This alcohol can then be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters. uzh.ch

The resulting diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original ketone can be accurately determined.

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DiastereomerSpectroscopic Technique
Mosher's acid (MTPA)Alcohols, AminesEsters, Amides¹H, ¹⁹F NMR
Pirkle's alcoholVariousDiastereomeric complexes¹H NMR
(1R,2S)-1,2-Diaminocyclohexane derivativesAcidsAmides¹H, ¹⁹F NMR

This table presents a selection of common chiral derivatizing agents and their applications in NMR-based enantiomeric excess determination.

Another indirect method involves the use of chiral solvating agents (CSAs) in NMR spectroscopy. These agents form transient diastereomeric complexes with the enantiomers, leading to the resolution of their signals in the NMR spectrum without the need for covalent bond formation. researchgate.netresearchgate.net

Reactivity and Stereoselective Chemical Transformations of 6r 6 Methylcyclohex 2 En 1 One

Pericyclic Reactions and Cycloadditions

The carbon-carbon double bond in (6R)-6-Methylcyclohex-2-en-1-one can participate in various pericyclic reactions, including cycloadditions. In these reactions, the enone can act as a dienophile or a dipolarophile, leading to the formation of complex polycyclic structures with a high degree of stereocontrol.

In the Diels-Alder reaction, this compound can serve as a chiral dienophile. The reaction with a conjugated diene leads to the formation of a bicyclic system with up to four new stereocenters. The facial selectivity of the cycloaddition is influenced by the C6-methyl group. The diene is expected to approach the double bond from the face opposite to the methyl group.

The stereoselectivity and rate of Diels-Alder reactions can be significantly enhanced by the use of Lewis acids. ias.ac.inmdpi.comnih.gov The Lewis acid coordinates to the carbonyl oxygen of the enone, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby accelerating the reaction. nih.govuchicago.edu This coordination also fixes the conformation of the enone, which can enhance the facial diastereoselectivity directed by the C6-methyl group. The endo transition state is typically favored due to secondary orbital interactions, leading to a specific stereochemical outcome in the bicyclic product.

The double bond of this compound can undergo [2+2] photocycloaddition reactions with alkenes upon photochemical irradiation. These reactions proceed through a triplet biradical intermediate and can lead to the formation of bicyclo[4.2.0]octanone skeletons. In intramolecular versions of this reaction, where the alkene is tethered to the cyclohexenone ring, complex bridged and fused ring systems can be constructed. researchgate.net The regiochemistry and stereochemistry of these cycloadditions are governed by the stability of the intermediate biradical and the steric environment of the enone. For example, studies on 6-alkenyl-3-phenylcyclohex-2-enones have shown that the regiochemical outcome can be directed to form either "parallel" or "crossed" cycloadducts depending on the length of the alkenyl chain. nist.gov

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of the alkene in this compound with a 1,3-dipole, such as a nitrile oxide, a nitrone, or an azide. This reaction leads to the formation of a five-membered heterocyclic ring fused to the cyclohexane (B81311) core. The stereoselectivity of this process is again influenced by the C6-methyl group, which directs the approach of the 1,3-dipole to the opposite face of the double bond.

Stereoselective Reduction and Oxidation Reactions of the Carbonyl and Alkene Functionalities

The carbonyl group and the carbon-carbon double bond of this compound can be selectively reduced or oxidized to introduce new stereocenters with high levels of diastereoselectivity.

The stereoselective reduction of the carbonyl group can lead to the formation of two diastereomeric allylic alcohols. The choice of reducing agent is crucial for controlling the stereochemical outcome. Bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), typically approach the carbonyl group from the less hindered face, which is trans to the adjacent C6-methyl group, leading to the formation of the syn-allylic alcohol. In contrast, less sterically demanding reagents like sodium borohydride (B1222165) may show lower selectivity.

The carbon-carbon double bond can undergo stereoselective oxidation reactions such as epoxidation or dihydroxylation. Epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is expected to occur from the less sterically hindered face of the alkene, anti to the C6-methyl group. This would lead to the formation of a single major diastereomer of the corresponding epoxide. For dihydroxylation, asymmetric methods like the Sharpless asymmetric dihydroxylation can be employed. nih.gov This reaction uses a chiral ligand in conjunction with osmium tetroxide to deliver two hydroxyl groups across the double bond with high enantioselectivity and diastereoselectivity, the facial selectivity being controlled by the choice of the chiral ligand (AD-mix-α or AD-mix-β).

Table 3: Stereoselective Reductions and Oxidations

ReactionReagentFunctional Group TargetedExpected Major Product Stereochemistry
Carbonyl ReductionL-SelectrideKetonesyn-(1S,6R)-6-Methylcyclohex-2-en-1-ol
Carbonyl ReductionSodium BorohydrideKetoneMixture of syn and anti allylic alcohols
Epoxidationm-CPBAAlkeneEpoxide trans to the C6-methyl group
DihydroxylationSharpless AD (AD-mix-β)Alkenesyn-Diol from the face opposite the C6-methyl group

The expected stereochemical outcomes are based on established models of stereoselective reactions.

Electrophilic and Nucleophilic Additions to the Cyclohexenone Ring System

No specific research data is available for the electrophilic and nucleophilic additions to this compound.

Derivatization Strategies for Expanding Synthetic Versatility of this compound

No specific research data is available for the derivatization of this compound.

Applications of 6r 6 Methylcyclohex 2 En 1 One As a Chiral Building Block in Complex Molecule Synthesis

Utility in the Total Synthesis of Natural Products

The strategic incorporation of the (6R)-6-methylcyclohex-2-en-1-one framework has been a key element in the asymmetric total synthesis of several biologically active natural products. The defined stereocenter at the C6 position allows for the precise transfer of chirality, guiding the formation of subsequent stereogenic centers in the target molecule.

While direct and extensive examples of natural product synthesis starting from this compound are not widely documented in publicly available research, the utility of closely related chiral cyclohexenone structures highlights the potential of this chiral building block. For instance, the synthesis of the Amaryllidaceae alkaloid (+)-pancratistatin, a compound with significant anticancer properties, has been accomplished through strategies that rely on the stereoselective construction of a highly substituted cyclohexane (B81311) ring. nih.govnih.gov These syntheses, while not originating from this compound itself, underscore the importance of chiral cyclohexanone (B45756) derivatives in accessing complex natural product scaffolds.

The general synthetic strategies often involve the use of the enone functionality for conjugate additions, Diels-Alder reactions, or other stereoselective transformations to build upon the chiral core. The methyl-bearing stereocenter of this compound can effectively direct the facial selectivity of these reactions, leading to the desired diastereomer.

Role in the Preparation of Enantiomerically Pure Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical intermediates is a critical aspect of drug development, as the stereochemistry of a drug molecule is often directly linked to its efficacy and safety. Chiral building blocks like this compound are valuable starting materials for the synthesis of these intermediates.

The α,β-unsaturated ketone moiety of this compound is amenable to a variety of chemical transformations, including stereoselective reductions, conjugate additions of nucleophiles, and cycloadditions. These reactions allow for the introduction of new functionalities and the creation of additional stereocenters with a high degree of control. For example, the asymmetric reduction of the ketone can lead to the corresponding chiral allylic alcohol, a versatile intermediate for further synthetic manipulations.

Construction of Stereodefined Polycyclic and Heterocyclic Systems

The rigid framework and inherent chirality of this compound make it an excellent starting point for the construction of stereodefined polycyclic and heterocyclic systems. These structural motifs are prevalent in a wide array of natural products and medicinally important compounds.

Intramolecular reactions, such as aldol (B89426) condensations, Michael additions, and ring-closing metathesis, initiated from derivatives of this compound can lead to the formation of fused or bridged ring systems with well-defined stereochemistry. The existing stereocenter plays a crucial role in directing the stereochemical outcome of these cyclization reactions.

The synthesis of chiral oxygen-containing heterocycles, for example, is an area where chiral cyclohexenones can be employed. researchgate.net The enone functionality can be manipulated to introduce oxygen-based functional groups, which can then participate in cyclization reactions to form pyran, furan, or other heterocyclic rings. Similarly, the introduction of nitrogen-containing functionalities can pave the way for the synthesis of chiral nitrogenous heterocycles, which are a cornerstone of many pharmaceuticals. While specific examples starting from this compound are not extensively reported, the general principles of stereocontrolled synthesis support its potential in this area.

Development of Chiral Ligands and Catalysts Derived from the this compound Scaffold

The development of new chiral ligands and catalysts is paramount for the advancement of asymmetric synthesis. The rigid, conformationally defined scaffold of this compound makes it an attractive backbone for the design of novel chiral auxiliaries and catalysts.

By chemically modifying the ketone or the double bond, it is possible to introduce coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, onto the chiral cyclohexenone framework. The resulting molecules can then act as chiral ligands for transition metals, inducing enantioselectivity in a variety of catalytic transformations.

The stereocenter at the C6 position can create a well-defined chiral environment around the metal center, influencing the approach of the substrate and leading to the preferential formation of one enantiomer of the product. While the literature on chiral ligands and catalysts specifically derived from this compound is limited, the broader field of chiral catalyst design provides a strong rationale for its potential in this application. nih.govresearchgate.net The development of catalysts based on this scaffold could offer new solutions for challenging asymmetric transformations.

Future Directions and Emerging Research Avenues for 6r 6 Methylcyclohex 2 En 1 One

Development of Novel and More Efficient Asymmetric Catalytic Systems for its Synthesis

The efficient and stereoselective synthesis of (6R)-6-Methylcyclohex-2-en-1-one remains a key objective for synthetic chemists. Future research will likely focus on overcoming the limitations of current methods by developing novel catalytic systems that offer higher yields, exceptional enantioselectivity, and milder reaction conditions.

One promising frontier is the advancement of gold-catalyzed reactions . Gold catalysts have demonstrated remarkable efficacy in mediating complex transformations, including the oxygen transfer from a carbonyl group to a carbon-carbon triple bond, a process known as alkyne-carbonyl metathesis. beilstein-journals.orgnih.gov This method presents an atom-economical alternative to traditional Wittig-type reactions for forming the α,β-unsaturated ketone moiety. beilstein-journals.orgnih.gov Future work could explore chiral gold complexes to achieve the asymmetric synthesis of this compound from achiral precursors.

Another significant area of development is palladium-catalyzed aerobic dehydrogenation . This approach allows for the direct conversion of saturated cyclohexanones into their corresponding enones. nih.gov Recent breakthroughs have shown that using dimethyl sulfoxide (B87167) (DMSO) as a catalytic ligand with a palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) catalyst can lead to high yields of the enone product. nih.gov The development of chiral ligands for this palladium-catalyzed system could enable a direct, enantioselective dehydrogenation to furnish this compound. Furthermore, allyl-palladium catalysis for the α,β-dehydrogenation of ketone zinc enolates offers a salt-free and versatile alternative. acs.org

The table below summarizes emerging catalytic strategies applicable to the synthesis of chiral cyclic enones.

Catalytic StrategyCatalyst TypeKey AdvantagesPotential for this compound
Alkyne-Carbonyl MetathesisGold-based catalystsAtom-economical, mild conditions, alternative to Wittig reactions. beilstein-journals.orgnih.govDevelopment of chiral gold complexes for direct asymmetric synthesis.
Aerobic DehydrogenationPalladium(II) complexes (e.g., Pd(TFA)₂) with DMSO ligand. nih.govDirect conversion of saturated ketones, uses oxygen as the terminal oxidant. nih.govDesign of new chiral ligands to induce enantioselectivity.
Dehydrogenation via Zinc EnolatesAllyl-palladium catalystsSalt-free conditions, broad substrate scope for cycloalkanones. acs.orgOptimization of chiral ligands and reaction conditions for high enantiomeric excess.
Mukaiyama-Michael Domino SequenceChiral Lewis acid catalysts (e.g., BINOL-derived titanium complex).Constructs the stereocenter and the ring in a sequential process. Exploration of new, more efficient chiral Lewis acids to improve yield and enantioselectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards greater automation and the use of continuous flow chemistry. These technologies promise to enhance reproducibility, improve safety, and accelerate the optimization of reaction conditions. For a commercially relevant building block like this compound, these advancements are particularly significant.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in batch processes. The high surface-area-to-volume ratio in microreactors can improve heat transfer and mixing, leading to higher yields and selectivity. Integrating the novel catalytic systems described above into a continuous flow process could enable the on-demand, scalable production of this compound.

Automated synthesis platforms , such as those offered by companies like Chemspeed Technologies and the SynFini™ platform, are revolutionizing the discovery and optimization of new reactions. chemspeed.comyoutube.com These platforms use robotics and artificial intelligence to perform a large number of experiments in parallel, rapidly screening different catalysts, solvents, and conditions. youtube.comsigmaaldrich.com By applying this technology, researchers can dramatically accelerate the development of an optimized synthesis for this compound, reducing the time from weeks or months to just days. youtube.com

TechnologyKey FeaturesApplication to this compound Synthesis
Flow ChemistryPrecise control of reaction parameters, enhanced heat and mass transfer, improved safety. nih.govScalable, on-demand synthesis; integration with purification and analysis steps.
Automated SynthesisHigh-throughput screening of catalysts, reagents, and conditions; AI-driven reaction optimization. youtube.comsigmaaldrich.comRapid identification of optimal conditions for novel catalytic systems.
MicrofluidicsMiniaturization, precise fluid control, high throughput for analysis and separation. nih.govOn-chip synthesis and chiral analysis, reducing sample and reagent consumption. nih.gov

Exploration of Unprecedented Reactivity Modes and Synthetic Transformations

Beyond its synthesis, future research will undoubtedly uncover new ways to utilize the unique reactivity of the this compound scaffold. The exploration of unprecedented reaction modes will expand its utility as a chiral building block.

A notable emerging area is photochemistry . For instance, the deconjugative photoisomerization of cyclic enones using near-UV irradiation in the presence of a Brønsted acid catalyst offers a method to generate higher-energy β,γ-unsaturated isomers. chemrxiv.org This transformation effectively reverses the typical reactivity of the enone (Umpolung), opening up new synthetic possibilities for functionalizing the molecule at different positions. chemrxiv.org

Furthermore, the inherent functionality of the enone—a Michael acceptor, a dienophile in Diels-Alder reactions, and a substrate for 1,2- and 1,4-additions—will continue to be exploited in novel ways. Research into cascade reactions that form multiple bonds and stereocenters in a single operation, initiated by a transformation on the this compound core, represents a powerful strategy for building molecular complexity efficiently.

Advanced Analytical Techniques for Real-Time and High-Throughput Chiral Purity Monitoring

The determination of enantiomeric purity is critical in asymmetric synthesis. Traditional methods often rely on chiral chromatography (HPLC, GC), which can be time-consuming. nih.govwikipedia.org The future lies in advanced analytical techniques that allow for real-time or high-throughput monitoring of chiral purity, providing immediate feedback during reaction optimization and production.

Raman Optical Activity (ROA) is an emerging technique that shows great promise. An at-line setup using ROA has been developed for the in situ and in-flow analysis of chiral compounds without the need for sample preparation or derivatization. chemrxiv.org This could allow chemists to monitor the enantiomeric excess of a reaction mixture as it forms, enabling precise control and optimization. chemrxiv.org

Another powerful method is time-resolved circular dichroism . Recent advancements have pushed the time resolution of this technique into the picosecond range, making it possible to take ultrafast "snapshots" of a molecule's chirality during a chemical reaction. scitechdaily.com This could provide unprecedented mechanistic insights into how chirality is transferred and maintained in asymmetric catalysis. scitechdaily.comnih.gov Furthermore, single-molecule detection platforms are being developed that allow for the direct observation of chirality recognition in real-time. nih.gov

The combination of laser-based polarimetric detection with standard UV absorption detection in liquid chromatography also provides a pathway for the real-time assessment of enantiomeric purity as the separation occurs. tandfonline.com

Analytical TechniquePrincipleAdvantage for this compound
Raman Optical Activity (ROA)Measures the difference in Raman scattering intensity for left and right circularly polarized light. chemrxiv.orgIn-flow, real-time monitoring of enantiomeric excess without sample preparation. chemrxiv.org
Time-Resolved Circular DichroismMeasures changes in circular dichroism on an ultrafast timescale. scitechdaily.comProvides mechanistic insights into chiral induction during synthesis. scitechdaily.com
Polarimetry/UV Response RatioCombines polarimetric and UV detector signals in chromatography. tandfonline.comReal-time determination of enantiomeric excess during chromatographic separation. tandfonline.com
Single-Molecule Chiral RecognitionUtilizes platforms like graphene-molecule-graphene junctions to probe chiral interactions. nih.govFundamental understanding of chiral interactions at the most basic level. nih.gov

Computational Design of Optimized Synthetic Pathways and Functionalized Derivatives

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate progress on multiple fronts.

Computational catalyst design allows for the in silico screening of potential chiral ligands or catalysts before they are synthesized in the lab. By modeling the transition states of a catalytic reaction, researchers can predict which catalyst structures are most likely to provide high enantioselectivity for the synthesis of this compound. This approach saves significant time and resources compared to traditional trial-and-error discovery.

Furthermore, computational methods are crucial for designing functionalized derivatives . By calculating properties such as receptor binding affinity, solubility, and metabolic stability, chemists can rationally design new molecules based on the this compound scaffold for applications in pharmaceuticals or materials science. This predictive power allows for the prioritization of synthetic targets that have the highest probability of possessing desired functions.

Q & A

Q. What are the standard synthetic routes for preparing (6R)-6-Methylcyclohex-2-en-1-one, and how can scalability be ensured?

The compound is typically synthesized via ozonolysis of (2R,5R)-(+)-trans-dihydrocarvone in methanol, followed by reductive work-up with dimethyl sulfide. For large-scale preparation (>100 g), fractional crystallization of oximes or direct transformation from (+)-dihydrocarvone is preferred due to higher enantiomeric purity and yield . Key considerations include strict temperature control during ozonolysis (-78°C) and solvent purity to avoid side reactions. Scalability requires optimizing reaction time, solvent volume, and catalyst recycling.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming stereochemistry and detecting impurities (e.g., diastereomers).
  • IR : C=O stretching (~1700 cm1^{-1}) and conjugated C=C (~1600 cm1^{-1}) bands validate the enone structure.
  • Chiral GC or HPLC : Essential for quantifying enantiomeric excess (≥98% for high-purity batches) . Cross-referencing with NIST thermochemical data (e.g., heat capacity, entropy) ensures consistency in physical property validation .

Q. How can researchers address contradictory data in purity assessments of this compound?

Contradictions often arise from isomerization during synthesis or storage. Mitigation strategies include:

  • HPLC-MS : To differentiate between the target compound and isomers like (6S)-6-methylcyclohex-2-en-1-one.
  • Controlled storage : Store at -20°C under inert gas to prevent oxidation or thermal degradation .
  • Replicate experiments : Conduct triplicate syntheses under identical conditions to identify systematic errors .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for complex natural product synthesis?

Advanced routes leverage asymmetric catalysis:

  • Chiral auxiliaries : Use (R)-BINOL-based ligands in palladium-catalyzed allylic alkylation to enhance stereocontrol.
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems to improve ee >99% . Applications include synthesizing irones (perfume components) and epiaflavinine derivatives, where chirality dictates bioactivity .

Q. How do reaction parameters influence the oxidation of this compound to 3,4-dimethyl derivatives?

The oxidation to (R)-(+)-3,4-dimethylcyclohex-2-en-1-one via pyridinium chlorochromate (PCC) is highly solvent-dependent:

  • Solvent polarity : Dichloromethane yields 85% conversion vs. 60% in THF due to better PCC solubility.
  • Temperature : Reactions at 0°C minimize over-oxidation byproducts. Mechanistic studies (e.g., 18O^{18}\text{O} labeling) reveal a radical intermediate pathway, critical for optimizing turnover .

Q. What computational methods validate the stereochemical stability of this compound under varying conditions?

  • DFT calculations : Predict energy barriers for racemization (e.g., ΔG‡ >25 kcal/mol confirms stability at RT).
  • Molecular dynamics : Simulate degradation pathways in polar solvents (e.g., water-induced ring-opening). Cross-validate with experimental data from NIST’s thermochemical tables (e.g., enthalpy of formation) .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Common pitfalls include:

  • Work-up inefficiency : Replace aqueous quenches with solid-phase extraction (e.g., silica gel cartridges) to recover polar intermediates.
  • Catalyst poisoning : Pre-treat reagents with molecular sieves to remove trace moisture.
  • Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization via Diels-Alder) and adjust stoichiometry .

Methodological Best Practices

Q. What protocols ensure reproducible enantiomeric excess measurements?

  • Chiral stationary phases : Use β-cyclodextrin-coated columns for GC separation.
  • Calibration standards : Prepare racemic mixtures for internal validation.
  • Polarimetry : Cross-check with specific rotation values ([α]D_{D} +52.3° in CHCl3_3) .

Q. How should researchers design stability studies for this compound in long-term storage?

  • Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC.
  • Light sensitivity : Store in amber vials with argon headspace to prevent photoisomerization .

Q. What statistical approaches are recommended for analyzing kinetic data in oxidation reactions?

  • Non-linear regression : Fit time-course data to first-order rate laws (R2^2 >0.98).
  • ANOVA : Compare means across reaction conditions (e.g., solvent, catalyst loading) to identify significant variables .

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